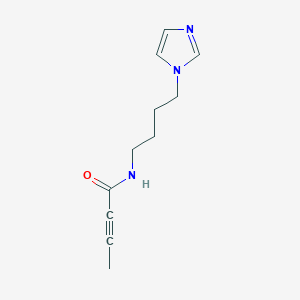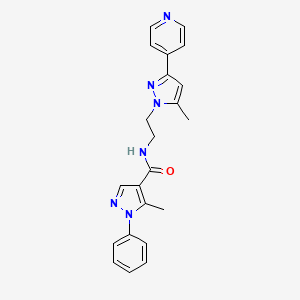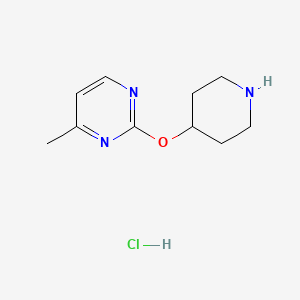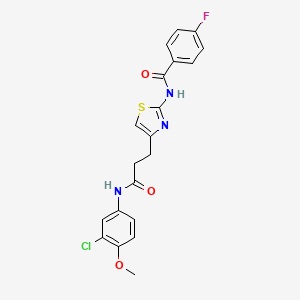
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16Cl4N4O2 and its molecular weight is 474.16. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Exposure and Toxicology
Research on environmental exposure to related organohalogen compounds, such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), focuses on assessing human exposure through biomonitoring of urinary metabolites. Studies like Silva et al. (2013) have provided insights into exposure levels within the U.S. population, highlighting the relevance of such compounds in environmental health studies (Silva et al., 2013).
Bioaccumulation and Human Health Risks
Investigations into the bioaccumulation of persistent organic pollutants, including phenolic and methoxylated organohalogen contaminants, have explored their dietary exposure and subsequent concentration in human biological samples. Fujii et al. (2014) examined the intake of such chemicals and their presence in breast milk and serum, demonstrating the potential health risks associated with chronic exposure to these contaminants (Fujii et al., 2014).
Metabolism and Excretion Patterns
Studies on the metabolism and excretion patterns of related compounds, such as [14C]SB-649868, provide critical data for understanding the pharmacokinetics of organohalogen drugs. The research by Renzulli et al. (2011) into the disposition and metabolism of this orexin receptor antagonist in humans sheds light on the metabolic pathways and excretion patterns, which are crucial for drug development and safety assessment (Renzulli et al., 2011).
Exposure to Environmental Contaminants
Assessing the levels of environmental contaminants, such as DDT and DDE, in populations exposed to malaria-endemic areas, like the study conducted by Trejo-Acevedo et al. (2012), underscores the ongoing concerns about the health effects of persistent environmental pollutants. This research evaluated the concentrations of such contaminants in children's blood and urine, providing evidence of high exposure levels that may impact health (Trejo-Acevedo et al., 2012).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N4O2/c1-9(2)29-17-8-16(13(22)7-14(17)23)27-10(3)24-18(26-27)19(28)25-15-6-11(20)4-5-12(15)21/h4-9H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDASTUTCRHDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)
![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)
![(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2842782.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)
![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

